molecular formula C18H22N4 B12239726 4-(4-Benzylpiperazin-1-yl)-2-cyclopropylpyrimidine

4-(4-Benzylpiperazin-1-yl)-2-cyclopropylpyrimidine

Cat. No.: B12239726
M. Wt: 294.4 g/mol
InChI Key: XCKZVUHNTFGNDK-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperazin-1-yl)-2-cyclopropylpyrimidine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group and a cyclopropylpyrimidine moiety, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperazin-1-yl)-2-cyclopropylpyrimidine typically involves the reaction of 4-benzylpiperazine with 2-cyclopropylpyrimidine under specific conditions. One common method includes the use of reductive amination, where the piperazine derivative is reacted with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride in methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperazin-1-yl)-2-cyclopropylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Studied for its antimicrobial and antifungal properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-2-cyclopropylpyrimidine involves its interaction with specific molecular targets. It has been shown to bind to certain receptors, potentially inhibiting or activating specific pathways. For instance, it may act as an antagonist at the alpha2-adrenoreceptor, leading to increased release of noradrenaline .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Benzylpiperazin-1-yl)-2-cyclopropylpyrimidine stands out due to its unique combination of a piperazine ring and a cyclopropylpyrimidine moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H22N4

Molecular Weight

294.4 g/mol

IUPAC Name

4-(4-benzylpiperazin-1-yl)-2-cyclopropylpyrimidine

InChI

InChI=1S/C18H22N4/c1-2-4-15(5-3-1)14-21-10-12-22(13-11-21)17-8-9-19-18(20-17)16-6-7-16/h1-5,8-9,16H,6-7,10-14H2

InChI Key

XCKZVUHNTFGNDK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=CC(=N2)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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